![molecular formula C15H18N4O2S2 B13351518 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazole and thiadiazole ring system. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of the Thiadiazole Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents under specific conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step usually involves the coupling of the phenyl group with the triazole-thiadiazole core.
Addition of the Isopropylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The aromatic ring and sulfur atom can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Antimicrobial Agents: Studies might investigate its efficacy against various bacterial and fungal strains.
Anticancer Research: Potential use in developing new anticancer drugs targeting specific cellular pathways.
Medicine
Drug Development: Exploration of its pharmacokinetic and pharmacodynamic properties for potential therapeutic uses.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs or drug delivery systems.
作用机制
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the isopropylsulfanyl group in 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its methyl or ethyl analogs.
属性
分子式 |
C15H18N4O2S2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
6-(2,4-dimethoxyphenyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S2/c1-9(2)22-8-13-16-17-15-19(13)18-14(23-15)11-6-5-10(20-3)7-12(11)21-4/h5-7,9H,8H2,1-4H3 |
InChI 键 |
MCADFKNONKCHFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


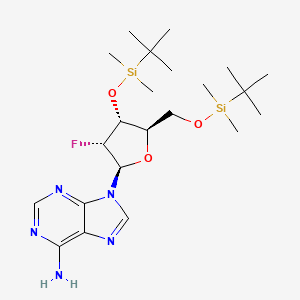
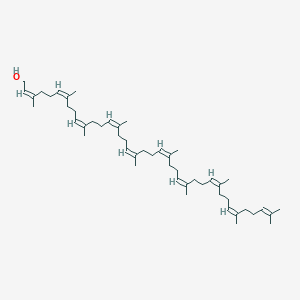

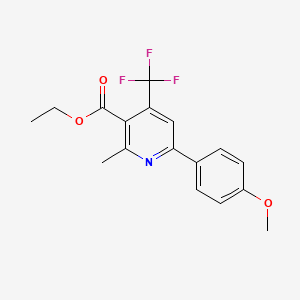


![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)
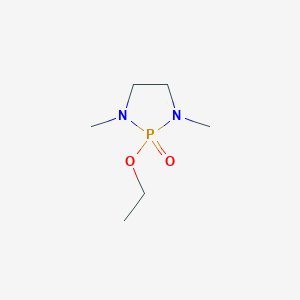
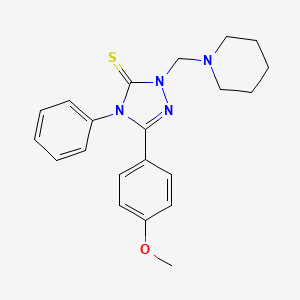
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)




